molecular formula C16H18FN5O B15132690 N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide

N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide

Cat. No.: B15132690
M. Wt: 315.35 g/mol
InChI Key: DAFLCHSMLVCJGW-UHFFFAOYSA-N
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Description

N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazolidine ring, which is a five-membered ring with three nitrogen atoms, and is substituted with a benzyl group and a 3-fluoroanilino group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide typically involves the reaction of a triazolidine derivative with benzyl chloride and 3-fluoroaniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or 3-fluoroanilino groups can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-5-(3-chloroanilino)triazolidine-4-carboxamide: Similar structure but with a chlorine substituent instead of fluorine, which may result in different chemical and biological properties.

    N-benzyl-5-(3-methoxyanilino)triazolidine-4-carboxamide: Contains a methoxy group instead of fluorine, leading to variations in reactivity and biological activity.

    N-benzyl-5-(3-nitroanilino)triazolidine-4-carboxamide: The presence of a nitro group can significantly alter the compound’s properties compared to the fluoro derivative.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C16H18FN5O

Molecular Weight

315.35 g/mol

IUPAC Name

N-benzyl-5-(3-fluoroanilino)triazolidine-4-carboxamide

InChI

InChI=1S/C16H18FN5O/c17-12-7-4-8-13(9-12)19-15-14(20-22-21-15)16(23)18-10-11-5-2-1-3-6-11/h1-9,14-15,19-22H,10H2,(H,18,23)

InChI Key

DAFLCHSMLVCJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)F

Origin of Product

United States

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